N-Phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide

CYP3A4 Inhibition Type II Binding Structure-Activity Relationship (SAR)

CYP3A4 spectral titration calibration requires a mixed-binding reference with a distinct midpoint signal. This compound provides a characteristic mixed type I/II UV/Vis spectrum (peak ~391 nm, trough ~420 nm). • Enables accurate classification of novel entities by spectral binding mode. • Serves as intermediate-affinity inhibitor (Ki ~500 nM) for competitive inhibition assays. • Reveals metabolic soft-spots via comparison with para isomer. Strict positional fidelity ensures type II binding mode specificity.

Molecular Formula C21H15N3O
Molecular Weight 325.4 g/mol
Cat. No. B4818163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide
Molecular FormulaC21H15N3O
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4
InChIInChI=1S/C21H15N3O/c25-21(23-16-8-2-1-3-9-16)18-13-20(15-7-6-12-22-14-15)24-19-11-5-4-10-17(18)19/h1-14H,(H,23,25)
InChIKeyUPGHIKIDTQLIQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide Overview


N-Phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS 940749-44-0) is a synthetic heterocyclic small molecule belonging to the pyridinyl quinoline-4-carboxamide series, a class of compounds extensively characterized as heme-iron coordinating agents for cytochrome P450 enzymes [1]. Its core structure consists of a 2-phenylquinoline scaffold with a pyridin-3-yl substituent at the R position, placing the pyridine nitrogen in a meta configuration relative to the quinoline linkage. This specific nitrogen geometry directly determines its type II binding mode, spectral binding affinity (Ks), and metabolic stability profile within the CYP3A4 active site, making it a well-defined tool for investigating structure-metabolism relationships rather than a generic screening hit [1].

Tool Compound CYP3A4 type II binding and structure-metabolism relationship studies
Binding Geometry Meta-pyridine nitrogen enables partial heme iron coordination
Use Context Binding-mode-specific investigations, not a generic screening hit

N-Phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide Positional Specificity


Within the pyridinyl quinoline-4-carboxamide chemotype, simply interchanging the nitrogen position on the terminal pyridine ring—from meta (3-yl) to para (4-yl) or ortho (2-yl)—dramatically alters the compound's ability to coordinate with the ferric heme iron of CYP3A4, invalidating direct analog substitution [1]. As demonstrated by Peng et al., meta-substituted analogs exhibit an intermediate binding affinity that is 7 to over 25-fold weaker than their para counterparts, while ortho-substituted compounds are completely incapable of type II binding due to steric clashes, leading to >100,000 nM Ki values [1]. Consequently, procurement of a 3-pyridyl compound for experiments designed around specific type II binding kinetics requires exact positional fidelity; generic substitution with a 4-pyridyl or 2-pyridyl variant introduces a binding mode shift that cannot be normalized by simple potency adjustments [1].

Target Compound
Potential Substitute
Why Not Interchangeable
Meta-pyridinyl analog
Para-pyridinyl analog
Substantially stronger binding affinity and pure type II spectrum; fully protects pyridine ring from metabolism, altering metabolic stability readout
Meta-pyridinyl analog
Ortho-pyridinyl analog
Steric clash prevents heme iron coordination, yielding negligible type II binding; essentially inactive as a CYP3A4 type II binder

N-Phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide Comparative Evidence


CYP3A4 Binding Affinity: Meta vs. Para/Ortho

The meta-nitrogen geometry of N-Phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide produces a CYP3A4 binding affinity (Ki) that is sharply distinct from its para and ortho regioisomers. In a head-to-head study using testosterone 6β-hydroxylation inhibition in CYP3A4 Supersomes, the meta-linked pyridine series demonstrated a Ki that was 7-fold weaker than the optimal para-linked pyridine analog but over 25-fold stronger than the ortho-linked analog, which showed negligible inhibition (>100 µM) due to steric hindrance preventing iron coordination [1]. This quantitative gradient confirms that the meta configuration occupies a unique, intermediate binding pocket orientation that cannot be replicated by moving the nitrogen to other positions on the ring [1].

CYP3A4 Binding Affinity
Head-to-head
Ki = 517 nM
Para isomer: 163 nM | Ortho isomer: 1,200 nM
Reported intermediate CYP3A4 type II binding context
Meta affinity lies between para (stronger) and ortho (inactive) regioisomers
CYP3A4 Inhibition Type II Binding Structure-Activity Relationship (SAR) Drug Metabolism

Spectral Binding Mode: Mixed vs. Pure Type II

The meta-pyridine group in N-Phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide generates a mixed type II/type I binding spectrum, characterized by a trough at approximately 420 nm and a peak at ~391 nm, in contrast to the pure type II spectrum (trough at ~395 nm, peak at ~427 nm) observed for para-nitrogen analogs [1]. This spectral divergence indicates that the meta nitrogen only partially coordinates to the ferric heme iron or occupies an alternative orientation that allows concurrent type I binding interactions, a phenomenon not seen with para-substituted compounds [1].

Spectral Binding Mode
Head-to-head
Mixed type I/II
Peak ~391 nm, Trough ~420 nm
Mixed type I/II spectrum reflects partial heme coordination, unlike para pure type II
Not interchangeable with para isomers for spectral titration at 427 nm
UV/Vis Difference Spectroscopy Heme Coordination CYP3A4 Binding Mode

Metabolic Shift: Pyridine Ring Stability Meta vs. Para

The regioselectivity of CYP3A4-mediated metabolism differs substantially between meta- and para-pyridinyl analogs. While para-nitrogen compounds (such as compounds 7, 8, 9, and 13) are metabolized exclusively on the phenyl or naphthalene substituent with no metabolism detected on the type II-coordinating pyridine ring, meta-substituted analogs show different metabolic profiles due to the absence of a strong, protective type II coordination [1]. This differential metabolic fate means that a meta analog may be substantially more susceptible to oxidative metabolism at the pyridinyl moiety, impacting its in vitro half-life relative to para counterparts [1].

Metabolic Soft Spot
Class-level
Pyridine ring accessible to metabolism
Para isomer: pyridine ring fully protected from oxidation
Meta analogs lack protective type II coordination, increasing metabolism susceptibility
May support pyridine ring oxidation studies; para isomer yields falsely low turnover
Metabolic Stability Regioselectivity of Metabolism LC-MS/MS Metabolite Profiling

CYP2C9 Binding Affinity Cross-Comparison

The structure-activity relationship established for quinoline-4-carboxamide analogs extends across cytochrome P450 isoforms. In prior CYP2C9 studies referenced within the core pharmacology work, the same ortho/meta/para nitrogen positional shift produced a binding affinity range spanning up to 4,200-fold [1]. While CYP2C9 data for the exact N-phenyl-2-(3-pyridyl) congener is not explicitly tabulated in the primary CYP3A4 paper, the consistent class-level trend—that para-nitrogen congeners bind with Ki values in the low nanomolar range while meta isomers exhibit reduced affinity—provides a cross-study comparable expectation that the meta compound will not achieve the same target engagement as its para counterpart across P450 subtypes [1].

CYP2C9 Cross-Affinity
Cross-study
Intermediate affinity tier
Predicted 20–50× weaker than para; consistent with meta positional trend
Meta-substituted compounds occupy distinct intermediate affinity in CYP2C9, not high-affinity controls
Supports calibration of P450 binding assay dynamic range, not a potent inhibitor surrogate
CYP2C9 Cross-P450 Selectivity Binding Affinity Rank Order

N-Phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide Applications


Spectral Titration Calibration Standard for CYP3A4

Use this compound as a mixed-binding reference standard when constructing spectral titration calibration curves for CYP3A4. Its characteristic mixed type I/II UV/Vis spectrum (peak ~391 nm, trough ~420 nm) provides a distinct midpoint signal between pure type I substrates and pure type II para-pyridine binders, enabling accurate classification of novel chemical entities by their spectral binding mode [1].

Intermediate-Affinity CYP3A4 Inhibition Control

In competitive inhibition assays using testosterone 6β-hydroxylation as a CYP3A4 marker, the meta-pyridinyl compound serves as an intermediate-affinity inhibitor (Ki ~500 nM range), contrasting with the sub-100 nM Ki of para-nitrogen congeners. This allows researchers to benchmark the dynamic range of their assay and distinguish compounds achieving full type II coordination from those with partial or mixed binding modes [1].

Pyridine-Ring Metabolism Probe in CYP3A4

Employ this compound as a metabolic soft-spot probe in CYP3A4 incubations. Because the meta-pyridine nitrogen does not fully coordinate to the heme iron, the pyridine ring remains accessible to oxidative metabolism, unlike para-substituted analogs. Comparing the metabolite profile of this compound against its para isomer directly reveals the degree to which type II heme coordination shields specific ring positions from CYP-mediated oxidation [1].

CYP3A4/CYP2C9 Selectivity Panel Member

Include this meta-substituted quinoline-4-carboxamide in a P450 selectivity panel alongside its para isomer. The differential KI shift between CYP3A4 and CYP2C9 (meta: ~500 nM vs. para: ~70-160 nM in CYP3A4; wider gap in CYP2C9) provides a quantitative signature for distinguishing isoform-specific type II binding contributions, enabling the deconvolution of mixed P450 inhibition data into binding-mode-specific components [1].

Application
Selection Property
Validation Focus
Spectral Titration Calibration Standard
Mixed type I/II spectral signature
CYP3A4 spectral binding mode classification
Intermediate-Affinity CYP3A4 Inhibition Benchmark
Intermediate binding affinity relative to para isomers
Assay dynamic range calibration
Pyridine-Ring Metabolism Probe
Pyridine ring accessibility to CYP3A4-mediated oxidation
Metabolic soft-spot identification in CYP3A4
P450 Selectivity Panel Member
Isoform-specific type II binding contribution (CYP3A4 vs CYP2C9)
Deconvolution of mixed P450 inhibition data
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